

Synthesis of H-Met-Tyr-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-tyr-OH**

Cat. No.: **B077975**

[Get Quote](#)

This document provides a comprehensive guide for the synthesis of the dipeptide **H-Met-Tyr-OH** (Methionyl-Tyrosine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from resin preparation to final product purification and characterization.

Chemical Properties

H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine.^{[1][2]} Its chemical formula is C₁₄H₂₀N₂O₄S, with a molar mass of 312.38 g/mol.^[1] In aqueous solution and solid form, it exists as a zwitterion.^[1]

Overview of the Synthesis Strategy

The synthesis of **H-Met-Tyr-OH** is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α -amino group is base-labile, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for an orthogonal protection strategy.

Quantitative Data Summary

The following table summarizes the expected key parameters and outcomes for the solid-phase synthesis of **H-Met-Tyr-OH**. The values are representative of typical dipeptide syntheses and may vary based on the specific reagents, resin, and equipment used.

Parameter	Value	Notes
Resin Loading	0.5 - 1.0 mmol/g	Dependent on the specific resin used.
Amino Acid Equivalents	3 - 5 eq.	Relative to the resin loading capacity.
Coupling Reagent Equivalents	2.9 - 5 eq.	Dependent on the chosen coupling reagent.
Base Equivalents	6 - 10 eq.	Dependent on the chosen coupling reagent and base.
Coupling Time	1 - 4 hours	Per amino acid coupling step.
Fmoc Deprotection Time	20 - 30 minutes	Total time for two piperidine treatments.
Cleavage Time	2 - 3 hours	Time for cleavage from the resin and side-chain deprotection.
Crude Peptide Yield	70 - 90%	Based on the initial resin loading.
Purity (Crude)	60 - 85%	Determined by RP-HPLC.
Purity (After Purification)	>95%	Determined by RP-HPLC.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of **H-Met-Tyr-OH** on a Wang resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials

- Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)

- Fmoc-Met-OH
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Washing Solvent: DCM (Dichloromethane)
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
- Cold diethyl ether
- Reaction vessel with a sintered glass frit
- Shaker or bubbler for agitation

Protocol 1: Resin Preparation and Swelling

- Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel.
- Add DMF (5 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
- After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection

- Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature and then drain the solution.
- Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).

Protocol 3: Coupling of Fmoc-Met-OH

- In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF (3 mL).
- Allow the mixture to pre-activate for 2-5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected Tyr-resin in the reaction vessel.
- Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow beads). If the test is positive, the coupling step should be repeated.

Protocol 4: Final Fmoc Deprotection

- Repeat the Fmoc deprotection procedure as described in Protocol 2 to remove the Fmoc group from the N-terminal methionine.

Protocol 5: Cleavage and Deprotection

CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of a strong acid (TFA).

- Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- Prepare the cleavage cocktail (2 mL) by combining 95% TFA, 2.5% TIS, and 2.5% water.

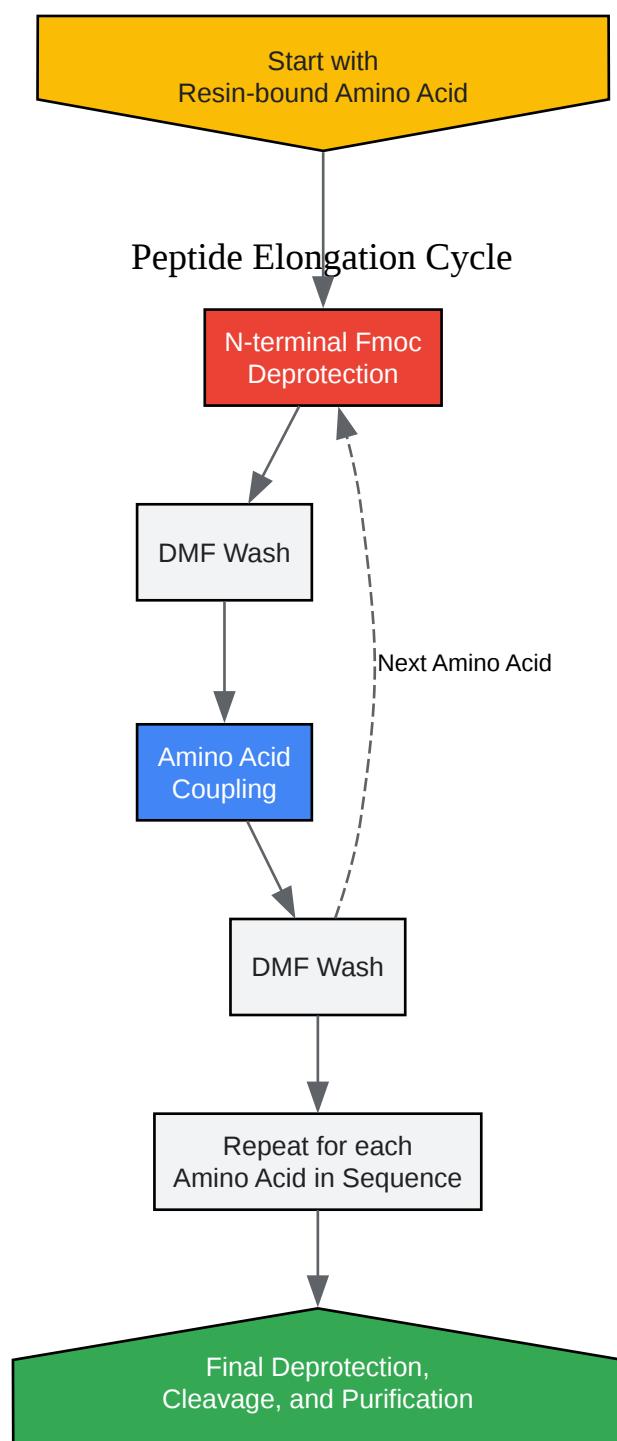
- Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
- Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain.
- Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
- Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification

- Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL). A white precipitate of the peptide should form.
- Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual TFA and scavengers. Centrifuge and decant after each wash.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow


The following diagram illustrates the overall workflow for the solid-phase synthesis of **H-Met-Tyr-OH**.

[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis workflow for **H-Met-Tyr-OH**.

Logical Relationship of Synthesis Steps

This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: The cyclical process of peptide chain elongation in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [Synthesis of H-Met-Tyr-OH: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077975#h-met-tyr-oh-synthesis-protocol-for-research\]](https://www.benchchem.com/product/b077975#h-met-tyr-oh-synthesis-protocol-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com